1-Amino-4,5-dimethylhexan-3-ol
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Overview
Description
1-Amino-4,5-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO. It features a primary amine group and a secondary alcohol group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired amine-alcohol compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4,5-dimethylhexan-3-one in the presence of ammonia. This method allows for large-scale production with high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed:
Oxidation: 4,5-Dimethylhexan-3-one
Reduction: 1-Amino-4,5-dimethylhexane
Substitution: N-alkyl-1-amino-4,5-dimethylhexan-3-ol
Scientific Research Applications
1-Amino-4,5-dimethylhexan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-4,5-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with target molecules, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-methylhexan-2-ol: Similar structure but with a different position of the methyl group.
1-Amino-4-methylhexan-3-ol: Similar structure but with one less methyl group.
1-Amino-5-methylhexan-3-ol: Similar structure but with a different position of the methyl group.
Uniqueness: 1-Amino-4,5-dimethylhexan-3-ol is unique due to the presence of both a primary amine and a secondary alcohol group, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts distinct biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-4,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)7(3)8(10)4-5-9/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
BHOXJUXIITYLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(CCN)O |
Origin of Product |
United States |
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